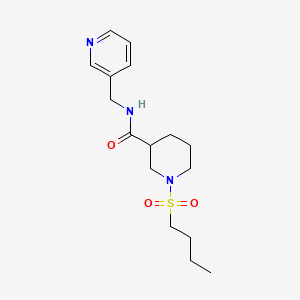
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide, also known as S-(+)-ketamine, is a chiral compound that belongs to the class of arylcyclohexylamines. It is a potent anesthetic and analgesic drug that has been used for many years in clinical settings. S-(+)-ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking the activity of glutamate, an excitatory neurotransmitter in the brain.
Mécanisme D'action
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine acts as an NMDA receptor antagonist, which means it blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in the release of other neurotransmitters, such as dopamine and serotonin. This mechanism of action is thought to be responsible for the analgesic and anesthetic effects of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine.
Biochemical and Physiological Effects:
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR), a protein that is involved in the regulation of cell growth and survival. In addition, 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been found to increase the production of new neurons in the hippocampus, a part of the brain that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine in lab experiments is its potency and rapid onset of action. This allows for precise control of the experimental conditions and the ability to study the effects of the drug on specific neural circuits. However, one limitation of using 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering the drug in laboratory settings.
Orientations Futures
There are many future directions for the study of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine. One area of research is the development of new drugs that target the NMDA receptor and have fewer side effects than 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine. Another area of research is the investigation of the role of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is ongoing research into the mechanisms of action of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine and its effects on the brain at the molecular and cellular level.
Méthodes De Synthèse
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine can be synthesized by the reaction of 2-chloro-2-methylbutane with cyclohexanone in the presence of sodium hydroxide and a phase-transfer catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime, which is then reduced with sodium borohydride to produce 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine.
Applications De Recherche Scientifique
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of depression, post-traumatic stress disorder, and chronic pain. In addition, it has been used as an experimental tool to study the NMDA receptor and its role in various neurological disorders.
Propriétés
IUPAC Name |
1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11-3-5-14(6-4-11)16-15(19)13-7-9-17(10-8-13)12(2)18/h11,13-14H,3-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVVRXTXHCBUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B5463873.png)
![N-propyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5463880.png)
![3-ethyl-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5463894.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]threoninate](/img/structure/B5463902.png)
![1-methyl-4-[3-(propoxymethyl)-1-pyrrolidinyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5463914.png)
![4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)

![3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5463929.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5463946.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B5463949.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide](/img/structure/B5463965.png)
